Myoseverin

Descripción general

Descripción

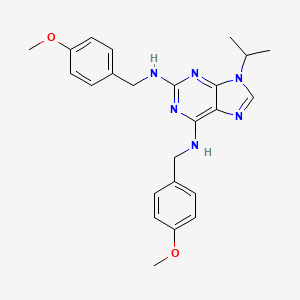

La mioseverina es una molécula que se une a los microtúbulos identificada a partir de una biblioteca de purinas 2,6,9-trisustituidas. Es conocida por su capacidad para inducir la fisión reversible de miotubos multinucleados en fragmentos mononucleados. Este compuesto ha mostrado potencial para promover la síntesis de ADN y la proliferación celular, lo que lo convierte en un tema de interés en varios campos de investigación científica .

Aplicaciones Científicas De Investigación

La mioseverina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar la dinámica de los microtúbulos y los efectos de las moléculas que se unen a los microtúbulos en los procesos celulares.

Biología: La mioseverina se utiliza para investigar los mecanismos de diferenciación y proliferación celular.

Medicina: La mioseverina tiene potencial como agente anticancerígeno debido a su capacidad para inhibir la ensambladura de microtúbulos y detener el ciclo celular en la mitosis.

Mecanismo De Acción

La mioseverina ejerce sus efectos al unirse a los microtúbulos e inducir su desensamblaje. Esto interrumpe la ensambladura normal del huso mitótico y detiene el ciclo celular en la transición G2/M. El compuesto afecta la expresión de varios genes involucrados en la señalización de factores de crecimiento, inmunomodulación, remodelación de la matriz extracelular y respuesta al estrés. Estos efectos son consistentes con la activación de vías involucradas en la cicatrización de heridas y la regeneración de tejidos .

Análisis Bioquímico

Biochemical Properties

Myoseverin plays a crucial role in biochemical reactions by binding to microtubules, which are dynamic filamentous cytoskeletal proteins composed of tubulin. This binding disrupts the normal assembly of microtubules, leading to the reversible fission of multinucleated myotubes into mononucleated fragments. This compound interacts with various enzymes, proteins, and other biomolecules, including tubulin, alpha-actinin, and desmin. These interactions are essential for its ability to modulate the cytoskeletal structure and promote cell proliferation and DNA synthesis after the removal of the compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In skeletal muscle cells, it induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. This process is accompanied by changes in the expression of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes, which are consistent with the activation of pathways involved in wound healing and tissue regeneration. Additionally, this compound-treated cardiac myocytes show disruptions of the striated Z-bands containing alpha-actinin and desmin, indicating its impact on sarcomeric organization .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to tubulin and inhibiting microtubule assembly. This inhibition interferes with normal mitotic spindle assembly, leading to cell cycle arrest at the G2/M transition. This compound’s binding interactions with tubulin and other cytoskeletal proteins, such as alpha-actinin and desmin, are crucial for its ability to disrupt the cytoskeletal structure and promote cell proliferation. Additionally, this compound affects gene expression by modulating the transcription of growth factor, immunomodulatory, extracellular matrix-remodeling, and stress response genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, this compound induces the fission of multinucleated myotubes into mononucleated fragments, promoting DNA synthesis and cell proliferation. Upon removal of the compound and transfer of the cells to fresh growth medium, the cells resume normal growth and differentiation. This compound’s stability and degradation in laboratory settings have not been extensively studied, but its reversible effects on cell proliferation and differentiation suggest that it is relatively stable and does not cause long-term damage to cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound promotes the fission of multinucleated myotubes and cell proliferation without causing significant toxicity. At high doses, this compound may cause adverse effects, such as disruptions in sarcomeric organization and potential cytotoxicity. The threshold effects and toxic effects of this compound at high doses need to be further investigated in animal models to determine its safety and efficacy for potential therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to cytoskeletal dynamics and cell proliferation. It interacts with enzymes and cofactors involved in microtubule assembly and disassembly, such as tubulin and alpha-actinin. This compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its ability to modulate cytoskeletal structure and promote cell proliferation suggests that it may influence various metabolic pathways involved in cell growth and differentiation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to tubulin and other cytoskeletal proteins, allowing it to localize to specific cellular compartments and exert its effects on microtubule assembly and disassembly. This compound’s localization and accumulation within cells are crucial for its ability to modulate cytoskeletal structure and promote cell proliferation .

Subcellular Localization

This compound’s subcellular localization is primarily associated with the cytoskeleton, where it binds to tubulin and other cytoskeletal proteins. This localization is essential for its ability to disrupt microtubule assembly and promote the fission of multinucleated myotubes into mononucleated fragments. This compound’s activity and function are influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles within the cell .

Métodos De Preparación

La mioseverina se sintetiza a través de una serie de reacciones químicas que involucran purinas 2,6,9-trisustituidas Por ejemplo, se ha descubierto que los sustituyentes hidrófobos en la posición N9 son potentes inhibidores de la ensambladura de microtúbulos . Las condiciones de reacción a menudo incluyen el uso de reactivos y solventes específicos para facilitar las transformaciones químicas deseadas. Los métodos de producción industrial pueden involucrar la ampliación de estas rutas sintéticas, al tiempo que se garantiza la pureza y el rendimiento del producto final.

Análisis De Reacciones Químicas

La mioseverina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro. Los reactivos comunes incluyen nucleófilos y electrófilos.

Hidrólisis: Esta reacción implica la escisión de enlaces químicos por la adición de agua. Las condiciones ácidas o básicas se utilizan a menudo para facilitar la hidrólisis.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de la mioseverina puede dar como resultado la formación de derivados oxidados, mientras que las reacciones de sustitución pueden producir varios derivados de purina sustituidos .

Comparación Con Compuestos Similares

La mioseverina es única en su capacidad para inducir la fisión reversible de miotubos multinucleados en fragmentos mononucleados. Los compuestos similares incluyen:

Nocodazol: Un agente que desensambla los microtúbulos que también induce el desensamblaje de los miotubos.

Colchicina: Otra molécula que se une a los microtúbulos que interrumpe la dinámica de los microtúbulos.

Taxanos: Una clase de compuestos que estabilizan los microtúbulos y evitan su desensamblaje, lo que lleva a la detención del ciclo celular.

En comparación con estos compuestos, la mioseverina ha mostrado una menor citotoxicidad, lo que la convierte en un candidato prometedor para aplicaciones terapéuticas .

Propiedades

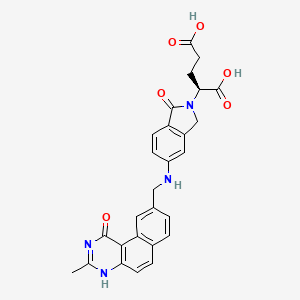

IUPAC Name |

2-N,6-N-bis[(4-methoxyphenyl)methyl]-9-propan-2-ylpurine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N6O2/c1-16(2)30-15-27-21-22(25-13-17-5-9-19(31-3)10-6-17)28-24(29-23(21)30)26-14-18-7-11-20(32-4)12-8-18/h5-12,15-16H,13-14H2,1-4H3,(H2,25,26,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCOTQWQVPRTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)NCC3=CC=C(C=C3)OC)NCC4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267402-71-1 | |

| Record name | Myoseverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0267402711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

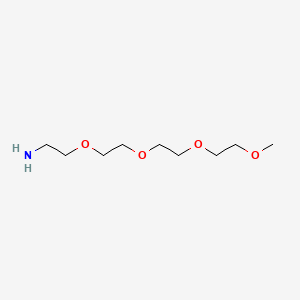

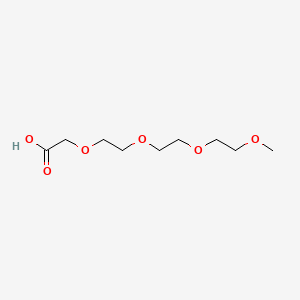

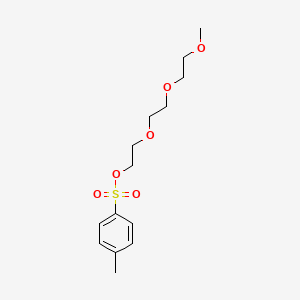

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

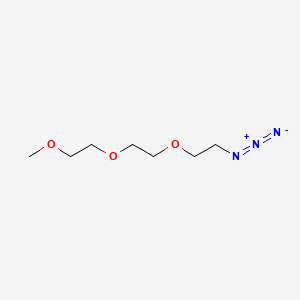

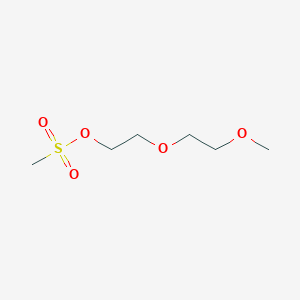

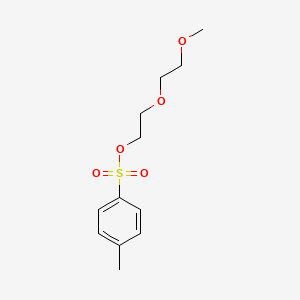

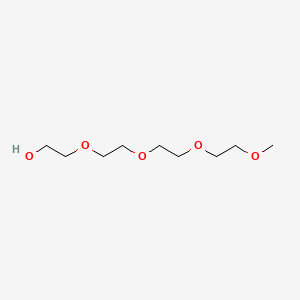

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Ethynylanilino)-7-(2-methoxyethoxy)quinazolin-6-yl]oxyethanol;hydrochloride](/img/structure/B1677509.png)